molecular formula C17H15NO2 B15064707 2-(Dimethylamino)-6-phenylchromone CAS No. 83766-97-6

2-(Dimethylamino)-6-phenylchromone

Cat. No.: B15064707
CAS No.: 83766-97-6
M. Wt: 265.31 g/mol
InChI Key: BGPXIGLJKHTCPS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-phenylchromone is a chemical compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-phenylchromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-hydroxychalcone. This intermediate is then cyclized using dimethylamine and a suitable catalyst to yield the desired chromone derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Dihydrochromones and related reduced derivatives.

    Substitution: Various substituted chromones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-phenylchromone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromone backbone can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    2-(Dimethylamino)-6-methylchromone: Similar structure but with a methyl group instead of a phenyl group.

    2-(Dimethylamino)-6-chlorochromone: Contains a chlorine atom at the sixth position instead of a phenyl group.

    2-(Dimethylamino)-6-methoxychromone: Features a methoxy group at the sixth position.

Uniqueness: 2-(Dimethylamino)-6-phenylchromone is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

83766-97-6

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(dimethylamino)-6-phenylchromen-4-one

InChI

InChI=1S/C17H15NO2/c1-18(2)17-11-15(19)14-10-13(8-9-16(14)20-17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

BGPXIGLJKHTCPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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